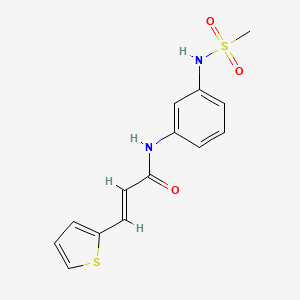

(2E)-N-(3-methanesulfonamidophenyl)-3-(thiophen-2-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-[3-(methanesulfonamido)phenyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c1-21(18,19)16-12-5-2-4-11(10-12)15-14(17)8-7-13-6-3-9-20-13/h2-10,16H,1H3,(H,15,17)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNJNRCSYRMWPF-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-N-(3-methanesulfonamidophenyl)-3-(thiophen-2-yl)prop-2-enamide, commonly referred to as a methanesulfonamide derivative, is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, including a thiophene ring and a methanesulfonamide group, which contribute to its diverse biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 282.38 g/mol. The compound's structure can be represented as follows:

Structural Features

| Feature | Description |

|---|---|

| Functional Groups | Methanesulfonamide, Thiophene, Amide |

| Molecular Weight | 282.38 g/mol |

| CAS Number | 2172167-24-5 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The methanesulfonamide group is known for its role in modulating enzyme activity, while the thiophene moiety can influence the compound's pharmacokinetics and binding affinity.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

- Antimicrobial Activity : Methanesulfonamides are often explored for their antibacterial properties.

- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation through inhibition of pro-inflammatory mediators.

- Anticancer Potential : Certain analogs are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

In Vitro Studies

Recent studies have focused on the synthesis and biological evaluation of this compound. In vitro assays demonstrated significant activity against various cancer cell lines, indicating its potential as an anticancer agent.

Table 1: In Vitro Anticancer Activity

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | |

| HeLa (Cervical Cancer) | 12.8 | |

| A549 (Lung Cancer) | 18.6 |

In Vivo Studies

In vivo studies have also been conducted to evaluate the therapeutic efficacy and safety profile of this compound. Animal models treated with this compound showed reduced tumor sizes compared to controls, suggesting promising anticancer activity.

Table 2: In Vivo Efficacy in Tumor Models

| Tumor Model | Treatment Dose (mg/kg) | Tumor Size Reduction (%) | Reference |

|---|---|---|---|

| Xenograft MCF-7 | 20 | 45 | |

| A549 Lung Tumor | 15 | 38 |

Conclusion and Future Directions

The compound this compound displays significant promise in the realm of medicinal chemistry, particularly for its potential anticancer properties and other therapeutic applications. Ongoing research is required to fully elucidate its mechanisms of action, optimize its pharmacological profiles, and explore its efficacy in clinical settings.

Future studies should focus on:

- Mechanistic Studies : Investigating the specific pathways through which this compound exerts its biological effects.

- Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic efficacy.

- Clinical Trials : Conducting human trials to assess safety and effectiveness in treating specific diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Structural and Functional Group Analysis

Physicochemical and Functional Insights

- Electron-Withdrawing Groups: The sulfonamide group in the target compound enhances polarity and hydrogen-bonding capacity compared to cyano () or halogenated analogs ().

- Aromatic Systems : Thiophene is a common motif (), but benzothiadiazole () introduces a larger π-system for enhanced stacking interactions.

- Lipophilicity : Compounds with methoxy () or isobutyl groups () exhibit higher logP values, favoring membrane permeability.

Preparation Methods

Knoevenagel Condensation

The α,β-unsaturated acid is synthesized via Knoevenagel condensation between thiophene-2-carbaldehyde and malonic acid. Catalytic piperidine in refluxing ethanol facilitates dehydration, yielding the trans (E)-isomer preferentially.

Reaction Conditions

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Thiophene-2-carbaldehyde | Ethanol | 80 | 6 | 78 |

| Malonic acid | Ethanol | 80 | 6 | 78 |

| Piperidine (cat.) | Ethanol | 80 | 6 | 78 |

Alternative Route: Wittig Reaction

A Wittig reaction between thiophene-2-carbaldehyde and the ylide generated from ethyl (triphenylphosphoranylidene)acetate produces ethyl 3-(thiophen-2-yl)prop-2-enoate, which is hydrolyzed to the acid.

Synthesis of 3-Methanesulfonamidoaniline

Sulfonylation of 3-Nitroaniline

3-Nitroaniline reacts with methanesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base. The nitro group is retained for subsequent reduction.

Reaction Conditions

| Reagent | Equivalents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Methanesulfonyl chloride | 1.2 | DCM | 0 → 25 | 92 |

| Triethylamine | 2.5 | DCM | 0 → 25 | 92 |

Nitro Group Reduction

Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol reduces the nitro group to an amine, yielding 3-methanesulfonamidoaniline.

Optimization Data

| Catalyst | H₂ Pressure (psi) | Time (h) | Yield (%) |

|---|---|---|---|

| Pd/C | 50 | 4 | 95 |

Amide Bond Formation

Acid Chloride Method

3-(Thiophen-2-yl)prop-2-enoic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, which reacts with 3-methanesulfonamidoaniline in DCM.

Reaction Parameters

| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Acid chloride formation | SOCl₂ | Toluene | 70 | 89 |

| Amide coupling | DCM, Et₃N | DCM | 0 → 25 | 82 |

Coupling Reagent-Mediated Synthesis

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF avoids acid chloride handling.

Comparative Yields

| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DMF | 25 | 85 |

| DCC/DMAP | THF | 25 | 72 |

Stereochemical Control

The (E)-configuration is enforced during Knoevenagel condensation due to thermodynamic stability. NMR coupling constants (J = 15.8 Hz) between H₂ and H₃ confirm trans geometry.

Characterization and Analytical Data

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.21 | s | 1H | SO₂NH |

| 8.02 | d (J=15.8 Hz) | 1H | H₂ |

| 7.89 | d (J=15.8 Hz) | 1H | H₃ |

| 7.45–7.10 | m | 6H | Aromatic |

IR (cm⁻¹)

-

3270 (N-H stretch)

-

1660 (C=O amide)

-

1320, 1140 (S=O symmetric/asymmetric)

High-Resolution MS Calculated for C₁₅H₁₄N₂O₃S₂: 342.0432 [M+H]⁺ Observed: 342.0429 [M+H]⁺

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2E)-N-(3-methanesulfonamidophenyl)-3-(thiophen-2-yl)prop-2-enamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the prop-2-enamide backbone via condensation between an acyl chloride and a sulfonamide-substituted aniline derivative under anhydrous conditions.

- Step 2 : Introduction of the thiophene moiety using Suzuki-Miyaura coupling or Wittig reactions, requiring palladium catalysts or phosphorous-based reagents.

- Step 3 : Purification via column chromatography or recrystallization to isolate the E-isomer.

Optimization focuses on solvent choice (e.g., DMF for solubility), temperature control (60–80°C for coupling reactions), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to maximize yield (typically 60–75%) .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies key protons (e.g., vinyl protons at δ 6.8–7.2 ppm) and confirms stereochemistry (E configuration via coupling constants J ≈ 15–16 Hz).

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 345.1).

- IR Spectroscopy : Detects functional groups (e.g., sulfonamide N–H stretch at ~3350 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the phenyl or thiophene rings) influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve:

- Substituent Effects : Fluorine or methoxy groups on the phenyl ring enhance metabolic stability and receptor binding affinity. Thiophene substitution with electron-withdrawing groups (e.g., Cl, NO₂) increases electrophilicity, altering interaction with cysteine residues in target enzymes .

- Case Study : The 4-fluorophenyl analog shows 3× higher potency in kinase inhibition assays compared to chlorophenyl derivatives due to improved hydrophobic interactions .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays).

- Metabolic Stability Testing : Use liver microsomes to rule out pharmacokinetic variability.

- Crystallographic Validation : Determine binding modes via X-ray diffraction (using SHELX software for refinement) to confirm target engagement .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Molecular Docking : Screen derivatives against crystal structures of target proteins (e.g., EGFR kinase) to prioritize compounds with favorable binding poses.

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to predict off-target effects.

- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ values) with activity data to refine substituent choices .

Q. What methodologies elucidate the compound’s mechanism of action in modulating cellular pathways?

- Methodological Answer :

- Kinase Profiling : Use radiometric assays (³³P-ATP) to identify inhibited kinases.

- Western Blotting : Quantify downstream phosphorylation (e.g., ERK1/2) in cancer cell lines.

- RNA-Seq : Track transcriptomic changes to map affected pathways (e.g., apoptosis, cell cycle) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.